molecular formula C17H20N4O2 B5669647 1-methyl-9-(2-phenylethyl)-8-propyl-3,9-dihydro-1H-purine-2,6-dione CAS No. 61080-55-5

1-methyl-9-(2-phenylethyl)-8-propyl-3,9-dihydro-1H-purine-2,6-dione

Cat. No.: B5669647
CAS No.: 61080-55-5
M. Wt: 312.37 g/mol
InChI Key: IOAYQPDXMFCMDC-UHFFFAOYSA-N
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Description

1-methyl-9-(2-phenylethyl)-8-propyl-3,9-dihydro-1H-purine-2,6-dione is a complex organic compound belonging to the purine family This compound is characterized by its unique structure, which includes a purine core substituted with methyl, phenylethyl, and propyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-9-(2-phenylethyl)-8-propyl-3,9-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the substituent groups. Common synthetic routes include:

    Alkylation: Introduction of the methyl and propyl groups through alkylation reactions using appropriate alkyl halides.

    Phenylethylation: Attachment of the phenylethyl group via Friedel-Crafts alkylation or similar methods.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

1-methyl-9-(2-phenylethyl)-8-propyl-3,9-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

1-methyl-9-(2-phenylethyl)-8-propyl-3,9-dihydro-1H-purine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-9-(2-phenylethyl)-8-propyl-3,9-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant properties.

    Theobromine: Another purine compound found in cocoa and chocolate.

    Theophylline: Used in medicine for its bronchodilator effects.

Uniqueness

1-methyl-9-(2-phenylethyl)-8-propyl-3,9-dihydro-1H-purine-2,6-dione is unique due to its specific substituent groups, which confer distinct chemical and biological properties. Its structure allows for diverse interactions and applications, setting it apart from other purine derivatives.

Properties

IUPAC Name

1-methyl-9-(2-phenylethyl)-8-propyl-3H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-3-7-13-18-14-15(19-17(23)20(2)16(14)22)21(13)11-10-12-8-5-4-6-9-12/h4-6,8-9H,3,7,10-11H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOAYQPDXMFCMDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(N1CCC3=CC=CC=C3)NC(=O)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354089
Record name ZINC00236870
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61080-55-5
Record name ZINC00236870
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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